4-Methoxy-2,3,6-trimethylphenol (CAS 53651-61-9) is a substituted aromatic ether. As a phenol with its hydroxyl group protected by methylation, its primary value is in multi-step organic synthesis where controlled, sequential reactions are critical. This compound is structurally analogous to 2,3,6-trimethylphenol, a key industrial precursor for the synthesis of 2,3,5-trimethylhydroquinone (TMHQ), a core intermediate for Vitamin E production [REFS-1, REFS-2]. The compound has also been identified as a phytochemical in the methanolic seed extract of *Nigella sativa* [3], making it relevant as an analytical standard for natural product research.
Direct substitution of 4-Methoxy-2,3,6-trimethylphenol for its non-methoxylated analog, 2,3,6-trimethylphenol (TMP), is impractical in established industrial workflows for Vitamin E synthesis. The high-efficiency oxidation of TMP to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) is a critical, high-yield step in the process [1]. Using the 4-methoxy variant requires introducing a dedicated, upstream demethylation step to first convert it into TMP [2]. This additional reaction adds significant process complexity, energy requirements, and raw material costs (e.g., specific catalysts and reagents), making it economically non-viable as a drop-in substitute for large-scale production where process efficiency is paramount.
The established industrial synthesis of Vitamin E intermediate 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) utilizes 2,3,6-trimethylphenol (TMP) as the direct starting material. This oxidation step is exceptionally efficient, with multiple catalytic systems achieving >99% yield and up to 99.5% selectivity under optimized conditions [REFS-1, REFS-2]. In contrast, 4-Methoxy-2,3,6-trimethylphenol must first undergo O-demethylation to yield TMP before it can enter this pathway. While this demethylation can be high-yielding (e.g., 94-97%), it necessitates an entirely separate process step requiring harsh conditions such as high temperatures (200-250 °C), high pressure, and specific acid catalysts like HCl, H2SO4, or FeCl3 [3].
| Evidence Dimension | Required steps to produce key intermediate TMBQ |
| Target Compound Data | 2 Steps: 1. Demethylation (yields 94-97% [<a href="https://lirias.kuleuven.be/retrieve/512546" target="_blank">3</a>]) followed by 2. Oxidation. |
| Comparator Or Baseline | 2,3,6-Trimethylphenol (TMP): 1 Step: Direct Oxidation (yield >99% [REFS-1, REFS-2]). |
| Quantified Difference | Introduces an additional, resource-intensive process step compared to the established industrial precursor. |
| Conditions | TMP Oxidation: Catalytic, various systems [REFS-1, REFS-2]. Demethylation: High temperature (250 °C), pressure (50 bar), and mineral acid catalyst (HCl) [<a href="https://lirias.kuleuven.be/retrieve/512546" target="_blank">3</a>]. |
For bulk synthesis of Vitamin E intermediates, procuring this compound adds process steps, complexity, and cost compared to using the industry-standard precursor, 2,3,6-trimethylphenol.
The 4-methoxy group serves as a robust protecting group for the phenolic hydroxyl. This is advantageous in complex synthetic sequences where reactions must be directed elsewhere on a molecule without interference from a reactive, acidic phenol. Comparators like 2,3,6-trimethylphenol would undergo undesired side-reactions (e.g., O-acylation, O-alkylation) under many standard conditions. Procuring 4-Methoxy-2,3,6-trimethylphenol provides the latent phenol in a protected state, which can be deprotected late-stage using established methods [1].
| Evidence Dimension | Reactivity of Phenolic Hydroxyl |
| Target Compound Data | Protected (as methyl ether); stable to many reagents until deliberate deprotection. |
| Comparator Or Baseline | 2,3,6-Trimethylphenol: Unprotected; reactive under basic, acylating, or alkylating conditions. |
| Quantified Difference | Qualitative difference in chemical reactivity, enabling orthogonal synthesis strategies. |
| Conditions | General organic synthesis conditions. |
This compound is the correct choice for researchers designing multi-step syntheses that require a protected trimethylphenol core, simplifying the workflow by avoiding separate protection/deprotection steps.
4-Methoxy-2,3,6-trimethylphenol has been definitively identified by GC-MS analysis as a bioactive phytochemical present in the methanolic seed extract of *Nigella sativa* [1]. This is in contrast to synthetic intermediates like 2,3,6-trimethylphenol, which are primarily products of industrial synthesis from feedstocks like m-cresol [2].
| Evidence Dimension | Source |
| Target Compound Data | Confirmed natural product constituent [<a href="https://www.researchgate.net/publication/287993077_Analysis_of_bioactive_chemical_compounds_of_Nigella_sativa_using_gas_chromatography-mass_spectrometry" target="_blank">1</a>]. |
| Comparator Or Baseline | 2,3,6-Trimethylphenol: Primarily an industrial synthetic product [<a href="https://patents.google.com/patent/EP0032974A1/en" target="_blank">2</a>]. |
| Quantified Difference | Natural vs. synthetic origin. |
| Conditions | Analytical identification via GC-MS in plant extract. |
This compound is essential for procurement as a certified analytical standard for researchers quantifying phytochemicals in *Nigella sativa* or related botanicals.
Ideal for complex organic synthesis projects where the trimethylphenol moiety is required but the free hydroxyl group would interfere with earlier reaction steps. The methoxy group acts as a stable protecting group, allowing for transformations elsewhere before a final-stage demethylation to reveal the active phenol [1].
As a confirmed phytochemical in plants such as *Nigella sativa*, this compound is the correct choice for use as a quantitative analytical standard in chromatography-based methods (e.g., GC-MS, HPLC) for botanical extract analysis and quality control [2].
While inefficient for bulk production of standard Vitamin E, this compound is a valuable precursor for medicinal chemists creating novel, methoxy-substituted analogs of tocopherol or its intermediates for structure-activity relationship (SAR) studies and drug discovery programs.